S-3-Benzyloxy-2-bromopropionic acid methyl ester
Description
S-3-Benzyloxy-2-bromopropionic acid methyl ester is a chiral brominated ester characterized by a benzyloxy group at the 3-position and a bromine atom at the 2-position of the propionic acid backbone. The bromine atom enhances its reactivity in nucleophilic substitution reactions, while the benzyloxy group provides steric bulk and stability under certain conditions.
Properties
IUPAC Name |
methyl (2S)-2-bromo-3-phenylmethoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWIIBVKXVUCIV-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](COCC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-3-Benzyloxy-2-bromopropionic acid methyl ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-benzyloxypropionic acid.
Bromination: The 3-benzyloxypropionic acid is then subjected to bromination using a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH₂Cl₂).
Esterification: The resulting 3-benzyloxy-2-bromopropionic acid is esterified using methanol (CH₃OH) and a catalyst such as sulfuric acid (H₂SO₄) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination using automated reactors to ensure consistent quality and yield.
Continuous Esterification: Continuous flow reactors for the esterification process to enhance efficiency and reduce production time.
Purification: Advanced purification techniques such as distillation and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
S-3-Benzyloxy-2-bromopropionic acid methyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.
Major Products
Nucleophilic Substitution: Formation of 3-benzyloxy-2-azidopropionic acid methyl ester.
Reduction: Formation of 3-benzyloxy-2-bromopropanol.
Oxidation: Formation of 3-benzyloxy-2-bromobenzoic acid.
Scientific Research Applications
Organic Synthesis
Synthesis of Pharmaceutical Intermediates
S-3-Benzyloxy-2-bromopropionic acid methyl ester serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom allows for nucleophilic substitution reactions, which are crucial for introducing different functional groups into organic molecules. For instance, it has been utilized in the synthesis of peptidomimetic compounds, which are important for drug development targeting various diseases.
Table 1: Key Reactions Involving this compound
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural characteristics allow it to interact with biological targets involved in cancer cell proliferation. Preliminary data suggest that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, making it a candidate for further pharmacological evaluation.
Case Study: In Vitro Anticancer Activity
In a study conducted by researchers at UC Santa Barbara, derivatives of this compound were synthesized and tested for their ability to inhibit cancer cell growth. The results indicated that certain modifications led to enhanced activity against melanoma cells, suggesting that this compound could be a valuable scaffold in anticancer drug development .
Materials Science
Polymer Chemistry
this compound has been employed as a monomer in the synthesis of polymers with specific properties. Its bromine functionality facilitates radical polymerization processes, allowing for the creation of polymer brushes and other advanced materials.
Table 2: Applications in Polymer Chemistry
| Application | Description | Reference |
|---|---|---|
| Polymer Brushes | Used to graft polymers onto surfaces for enhanced properties | |
| Nanocomposites | Incorporation into carbon nanotube composites |
Agricultural Chemistry
Pesticide Development
The compound has also found applications in agricultural chemistry as a precursor for the synthesis of pesticides. Its reactivity allows for the modification into various agrochemicals aimed at pest control, showcasing its utility beyond pharmaceuticals.
Mechanism of Action
The mechanism by which S-3-Benzyloxy-2-bromopropionic acid methyl ester exerts its effects involves:
Molecular Targets: The compound interacts with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity.
Pathways Involved: It can participate in pathways involving nucleophilic substitution reactions, leading to the formation of new covalent bonds with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally or functionally related esters, including brominated esters, benzyloxy-containing esters, and other methyl esters used in synthetic or analytical contexts. Below is a detailed analysis:
Brominated Esters
Methyl 2-bromo-3-[4-(2-(5-ethyl-2-pyridyl)ethoxy)phenyl]propionate (CAS 105355-25-7, ):
- Structure : Features a pyridyl ethoxy substituent on the phenyl ring, introducing a heterocyclic moiety.
- Reactivity : The bromine at the 2-position enables cross-coupling or substitution reactions, while the pyridyl group may enhance solubility in polar solvents.
- Applications : Likely used in medicinal chemistry for targeted modifications due to its complex aromatic system.
- S-3-Benzyloxy-2-bromopropionic acid methyl ester: Structure: Simpler aromatic substitution (benzyloxy vs. pyridyl ethoxy).
Benzyloxy-Containing Esters
- (S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxyphenyl)-propionic acid methyl ester (CAS 105229-41-2, ): Structure: Contains a benzyloxycarbonylamino group and a hydroxy-phenyl substituent. Applications: Likely used in peptide synthesis (benzyloxycarbonyl as a protecting group) or as a tyrosine analog. Differentiation: The target compound lacks the amino-protecting group but shares the benzyloxy motif, making it more suited for alkylation or esterification reactions.
Fatty Acid and Diterpene Methyl Esters
Long-chain fatty acid methyl esters (e.g., palmitic, stearic, oleic acid methyl esters, ):



- Structure : Aliphatic chains without aromatic or halogen substituents.
- Applications : Used as biodiesel components, lipid biomarkers, or analytical standards.
- Comparison : The target compound’s aromatic and brominated structure imparts distinct reactivity and solubility profiles, favoring synthetic chemistry over metabolic studies.
- Diterpene acid methyl esters (e.g., sandaracopimaric acid methyl ester, ): Structure: Complex cyclic diterpenes with methyl ester groups. Applications: Natural product derivatives with antimicrobial or resinous properties. Differentiation: The target compound’s synthetic origin and bromine atom make it more relevant as an intermediate in organic synthesis.
Oxo Acid and Imidazole Methyl Esters
- 3-Oxohexanoic acid methyl ester (): Structure: Aliphatic oxo-ester with a ketone group. Reactivity: Participates in enzymatic transamination or decarboxylation reactions. Comparison: The target compound’s bromine and benzyloxy groups offer distinct electronic effects, favoring electrophilic substitutions over redox reactions.
- Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (): Structure: Heterocyclic imidazole core with ester functionality. Applications: Potential bioactive molecules or ligands. Differentiation: The target compound’s bromine enhances its utility in Suzuki-Miyaura couplings, unlike the imidazole derivatives.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Reactivity: The bromine atom in this compound positions it as a versatile electrophile, unlike non-halogenated esters (e.g., fatty acid methyl esters) .
- Thermal Stability : Benzyloxy groups may enhance thermal stability compared to aliphatic esters, as seen in diterpene methyl esters .
Biological Activity
S-3-Benzyloxy-2-bromopropionic acid methyl ester (CAS Number: 97486-35-6) is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anti-fibrotic effects. This article reviews the existing literature on its biological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 273.12 g/mol. Its structural characteristics contribute significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BrO₃ |
| Molecular Weight | 273.12 g/mol |
| CAS Number | 97486-35-6 |
Synthesis
The synthesis of this compound can be achieved through various methods, including the reaction of aryl bromides with Grignard reagents to form aryl propionic acids . The process often involves the use of sodium methoxide in methanol to facilitate the reaction .
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit key signaling pathways involved in inflammation, such as TGF-β and IL-4 pathways. These pathways are crucial in mediating inflammatory responses in mammalian cells .
Table 1: Biological Activity Comparison
| Compound | IC50 (nM) for TGF-β | IC50 (nM) for IL-4 |
|---|---|---|
| This compound | TBD | TBD |
| Synthetic analogues (e.g., 14-deoxyoxacyclododecindione) | <100 | <100 |
Note: TBD indicates that specific values were not provided in the reviewed studies.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the benzyloxy group and the bromine atom at position 2 are critical for its inhibitory effects on inflammatory pathways. Studies suggest that modifications to these groups can significantly alter potency .
Case Studies
- In Vitro Studies : A study conducted on HepG2 cells showed that this compound effectively inhibited IL-4 inducible Stat6-dependent transcriptional activation, indicating its potential as an anti-inflammatory agent .
- Comparative Analysis : In a comparative study with other synthetic derivatives, this compound demonstrated superior activity against TGF-β induced signaling compared to its analogues, emphasizing the importance of specific structural features for enhanced biological efficacy .
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing S-3-Benzyloxy-2-bromopropionic acid methyl ester, and what critical parameters influence yield?
Answer: The synthesis typically involves sequential functionalization:
Hydroxyl Protection : The hydroxyl group is protected using a benzyl group (e.g., benzyl bromide under basic conditions) to form the benzyloxy intermediate .
Bromination : Bromination at the α-position using reagents like N-bromosuccinimide (NBS) under radical or light-initiated conditions .
Esterification : Methanol in the presence of acid catalysts (e.g., H₂SO₄) converts the carboxylic acid to the methyl ester .
Q. Critical Parameters :
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
Q. What are the key safety considerations when handling this compound in a laboratory setting?
Answer:
Advanced Questions
Q. How can conflicting literature data on the reactivity of the benzyloxy group in this compound be resolved through experimental design?
Answer: Contradictions in benzyloxy group stability (e.g., unexpected deprotection under mild conditions) can be addressed by:
- Controlled Kinetic Studies : Vary reaction conditions (e.g., pH, temperature) to isolate competing pathways .
- Isotopic Labeling : Use deuterated benzyl groups to trace cleavage mechanisms via mass spectrometry .
- Computational Modeling : Predict transition states for benzyloxy cleavage using DFT calculations (refer to PubChem data for molecular parameters) .
Q. What strategies optimize regioselectivity in bromination reactions for derivatives of this compound?
Answer:
Q. How does the electronic nature of substituents on the benzyl group influence the compound's participation in nucleophilic substitution reactions?
Answer: Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring:
Q. What computational methods predict the stereochemical outcomes of reactions involving this chiral ester?
Answer:
- Molecular Dynamics (MD) Simulations : Model steric interactions during esterification to predict R/S configurations .
- Docking Studies : Evaluate binding affinities for chiral catalysts (e.g., Jacobsen’s catalyst) using PubChem’s 3D conformer data .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



